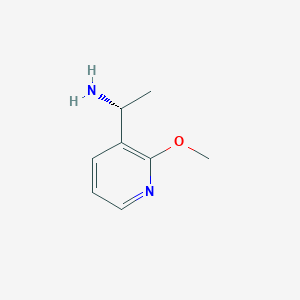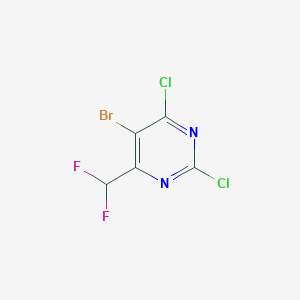
5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine: is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine, chlorine, and difluoromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine typically involves halogenation reactions. One common method is the halogenation of pyrimidine derivatives using reagents like bromine and chlorine under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents.
Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes, starting from readily available pyrimidine precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. These methods may include the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of halogenated pyrimidines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: In medicine, it is used in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with specific biological activities, such as antiviral and anticancer agents.
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. The presence of halogen atoms enhances the biological activity of these compounds, making them effective against a wide range of pests and weeds.
Comparación Con Compuestos Similares
Similar Compounds:
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-5-bromopyrimidine: Lacks the difluoromethyl group, making it less versatile in certain applications.
2,4-Dichloro-6-(difluoromethyl)pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.
Uniqueness: The presence of both bromine and difluoromethyl groups in 5-Bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine makes it unique. These groups enhance its reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5HBrCl2F2N2 |
|---|---|
Peso molecular |
277.88 g/mol |
Nombre IUPAC |
5-bromo-2,4-dichloro-6-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HBrCl2F2N2/c6-1-2(4(9)10)11-5(8)12-3(1)7/h4H |
Clave InChI |
RIEVHMIWNIXIAM-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1Cl)Cl)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


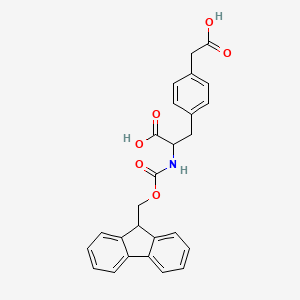

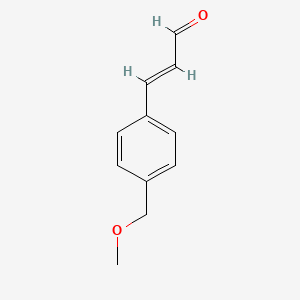
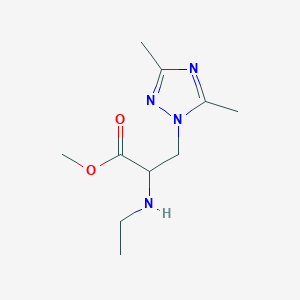
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
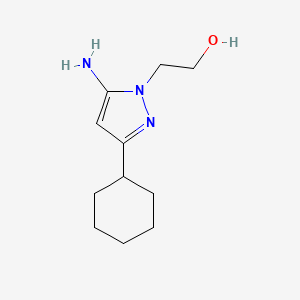
![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)
![1-[3-(Aminomethyl)-1-benzylazetidin-3-yl]methanaminetrihydrochloride](/img/structure/B13617576.png)
